molecular formula C15H13N3O2 B6613921 Ethyl 6-(benzimidazol-1-yl)nicotinate CAS No. 1100290-98-9

Ethyl 6-(benzimidazol-1-yl)nicotinate

Cat. No.: B6613921
CAS No.: 1100290-98-9
M. Wt: 267.28 g/mol
InChI Key: MCECBERQPYDTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(benzimidazol-1-yl)nicotinate: is a compound that belongs to the class of heterocyclic aromatic compounds. It features a benzimidazole moiety fused with a nicotinate ester. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and antihypertensive activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(benzimidazol-1-yl)nicotinate typically involves the condensation of 1,2-phenylenediamine with nicotinic acid derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .

Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve high-yield microwave-assisted synthesis, which provides better yields and shorter reaction times compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(benzimidazol-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 6-(benzimidazol-1-yl)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(benzimidazol-1-yl)nicotinate involves its interaction with various molecular targets. The benzimidazole moiety can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: Ethyl 6-(benzimidazol-1-yl)nicotinate is unique due to its combination of benzimidazole and nicotinate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

ethyl 6-(benzimidazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-2-20-15(19)11-7-8-14(16-9-11)18-10-17-12-5-3-4-6-13(12)18/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCECBERQPYDTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of ethyl 6-chloronicotinate (2.43 g), 1H-benzimidazole (1.7 g) and potassium carbonate (5.43 g) was added N,N-dimethylformamide (20 mL), and the mixture was stirred at 50° C.-60° C. for 9 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated. The obtained residue was purified by column chromatography (chloroform:methanol) to give the title compound (2.28 g).
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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